
5-bromo-2,6-dimethyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is characterized by a pyrimidine ring substituted with bromine at the 5th position and methyl groups at the 2nd and 6th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one typically involves the bromination of 2,6-dimethylpyrimidin-4-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-2,6-dimethyl-1H-pyrimidin-4-one, 5-thio-2,6-dimethyl-1H-pyrimidin-4-one, etc.
Oxidation Products: Oxo derivatives like this compound oxide.
Reduction Products: Dehalogenated compounds such as 2,6-dimethyl-1H-pyrimidin-4-one.
科学研究应用
Chemistry: 5-Bromo-2,6-dimethyl-1H-pyrimidin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be utilized in the development of new materials with specific electronic or optical properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of agrochemicals, dyes, and pigments. Its derivatives may find applications in the development of new materials for electronic devices or as intermediates in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the pyrimidine ring play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
相似化合物的比较
2,6-Dimethyl-1H-pyrimidin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2,6-dimethyl-1H-pyrimidin-4-one: Similar structure but with chlorine instead of bromine, potentially leading to different chemical and biological properties.
5-Fluoro-2,6-dimethyl-1H-pyrimidin-4-one: Fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromine atom in 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one imparts unique reactivity, making it suitable for specific synthetic transformations and potential biological activities. Its distinct electronic and steric properties differentiate it from other halogenated pyrimidines, offering unique opportunities in research and industrial applications.
属性
IUPAC Name |
5-bromo-2,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNLEUXPBAEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7804254.png)
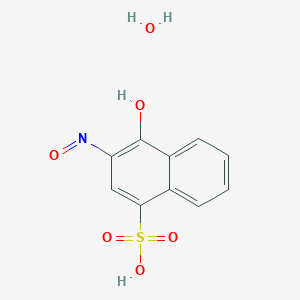
![4-(methylsulfanyl)-2-{(5E)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B7804272.png)
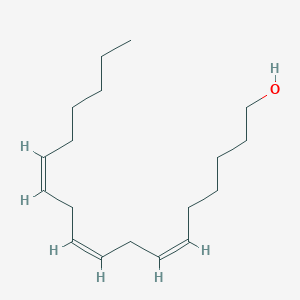

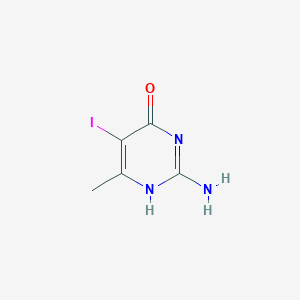
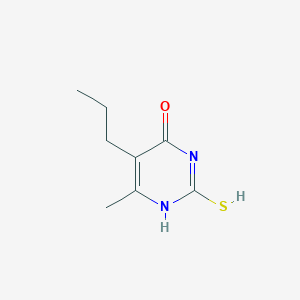
![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)

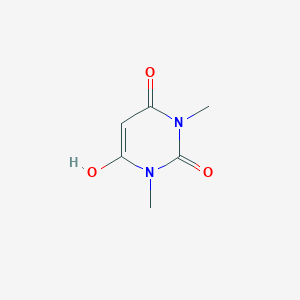
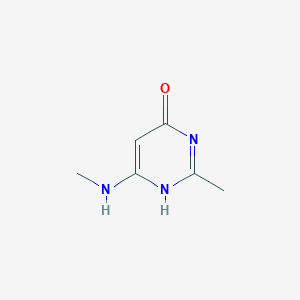
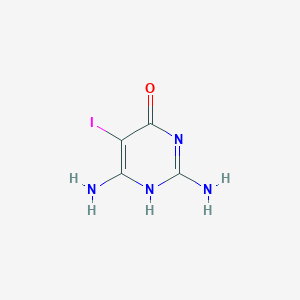
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7804347.png)
![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)
